molecular formula C13H8F3NO3 B1459634 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde CAS No. 1361968-40-2

6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde

Cat. No. B1459634
M. Wt: 283.2 g/mol
InChI Key: IJTTXVGDXUKPPS-UHFFFAOYSA-N
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Description

“6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde” is a chemical compound with the molecular formula C13H8F3NO2 . It belongs to the class of organic compounds known as trifluoromethylbenzenes .


Molecular Structure Analysis

The molecular weight of “6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde” is approximately 267.203 Da . For more detailed structural information, you may refer to resources that provide 2D or 3D molecular structures .

Scientific Research Applications

Bond Dissociation and Proton Affinity Studies

Research into the O-H bond dissociation energies and proton affinities of substituted phenols, including compounds related to 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde, provides fundamental insights into their chemical reactivity and stability. For example, Chandra and Uchimaru (2002) used density functional theory (DFT) to calculate the bond dissociation enthalpies and proton affinities for a series of substituted phenols, aiding in the understanding of their roles as synthetic organic materials and antioxidants (Chandra & Uchimaru, 2002).

Synthetic Organic Chemistry

The chemistry of phenols and their derivatives, including trifluoromethoxyphenoxy compounds, is central to various synthetic strategies. For instance, the selective C–H bond fluorination of phenols using a removable directing group demonstrates the potential for late-stage functionalization of bioactive compounds, offering a pathway to modify the chemical properties of pharmaceuticals and agrochemicals for enhanced efficacy (Lou et al., 2015).

Development of Novel Fluorescence Probes

Compounds derived from 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde have been explored for their potential as novel fluorescence probes. Setsukinai et al. (2003) synthesized and evaluated compounds for selectively detecting highly reactive oxygen species, showcasing their application in biological and chemical research for studying oxidative stress and signaling (Setsukinai et al., 2003).

Materials Science and Optical Properties

In materials science, the introduction of trifluoromethoxy and phenoxy groups into polymers and other materials significantly impacts their physical properties. Farajzadeh et al. (2020) investigated the nonlinear optical properties of zinc phthalocyanines substituted with trifluoromethoxyphenoxy groups, illustrating the effect of these substitutions on the optical limiting and third-order nonlinear properties of the materials (Farajzadeh et al., 2020).

Antioxidant and Reactive Species Detection

The study of the antioxidant activity and reactive species detection capabilities of phenolic compounds, including those related to 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde, is crucial for developing new therapeutic agents and chemical sensors. Bentes et al. (2011) utilized quantum mechanical calculations to evaluate the scavenging activity of dihydrochalcones and related compounds against oxygen and nitrogen radical species, contributing to the identification of pharmacophore groups for antioxidant activity (Bentes et al., 2011).

properties

IUPAC Name

6-[4-(trifluoromethoxy)phenoxy]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-4-2-10(3-5-11)19-12-6-1-9(8-18)7-17-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTTXVGDXUKPPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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